Cas no 1314904-19-2 (1-(3-chloro-2-methylphenyl)ethan-1-ol)
1-(3-chloro-2-methylphenyl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-2-methylphenyl)ethan-1-ol
- CS-0244738
- 1-(3-chloro-2-methylphenyl)ethanol
- PCC90419
- starbld0023626
- 1314904-19-2
- EN300-2910736
- AKOS006326026
-
- MDL: MFCD11520996
- Inchi: 1S/C9H11ClO/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7,11H,1-2H3
- InChI Key: OBANDKGLTWCNQH-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1C)C(C)O
Computed Properties
- Exact Mass: 170.0498427Da
- Monoisotopic Mass: 170.0498427Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 20.2Ų
1-(3-chloro-2-methylphenyl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM460516-250mg |
1-(3-Chloro-2-methylphenyl)ethanol |
1314904-19-2 | 95%+ | 250mg |
$423 | 2022-06-13 | |
| Chemenu | CM460516-500mg |
1-(3-Chloro-2-methylphenyl)ethanol |
1314904-19-2 | 95%+ | 500mg |
$714 | 2022-06-13 | |
| Chemenu | CM460516-1g |
1-(3-Chloro-2-methylphenyl)ethanol |
1314904-19-2 | 95%+ | 1g |
$906 | 2022-06-13 | |
| abcr | AB427101-1 g |
1-(3-Chloro-2-methylphenyl)ethanol |
1314904-19-2 | 1g |
€594.40 | 2023-04-23 | ||
| abcr | AB427101-5 g |
1-(3-Chloro-2-methylphenyl)ethanol |
1314904-19-2 | 5g |
€1373.40 | 2023-04-23 | ||
| abcr | AB427101-1g |
1-(3-Chloro-2-methylphenyl)ethanol; . |
1314904-19-2 | 1g |
€1621.70 | 2025-02-17 | ||
| abcr | AB427101-5g |
1-(3-Chloro-2-methylphenyl)ethanol |
1314904-19-2 | 5g |
€1373.40 | 2023-09-04 | ||
| Enamine | EN300-2910736-1g |
1-(3-chloro-2-methylphenyl)ethan-1-ol |
1314904-19-2 | 95% | 1g |
$770.0 | 2023-09-06 | |
| Enamine | EN300-2910736-5g |
1-(3-chloro-2-methylphenyl)ethan-1-ol |
1314904-19-2 | 95% | 5g |
$2235.0 | 2023-09-06 | |
| Enamine | EN300-2910736-10g |
1-(3-chloro-2-methylphenyl)ethan-1-ol |
1314904-19-2 | 95% | 10g |
$3315.0 | 2023-09-06 |
1-(3-chloro-2-methylphenyl)ethan-1-ol Suppliers
1-(3-chloro-2-methylphenyl)ethan-1-ol Related Literature
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 1-(3-chloro-2-methylphenyl)ethan-1-ol
Research Brief on 1-(3-chloro-2-methylphenyl)ethan-1-ol (CAS: 1314904-19-2): Recent Advances and Applications
1-(3-chloro-2-methylphenyl)ethan-1-ol (CAS: 1314904-19-2) is a chiral alcohol derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential as a key intermediate in the synthesis of bioactive molecules. Recent studies have explored its utility in asymmetric synthesis, drug development, and as a building block for complex pharmacophores. This research brief consolidates the latest findings related to this compound, highlighting its chemical properties, synthetic applications, and biological relevance.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the enantioselective synthesis of 1-(3-chloro-2-methylphenyl)ethan-1-ol using novel biocatalytic approaches. The study demonstrated that engineered ketoreductases could achieve >99% enantiomeric excess (ee) under mild reaction conditions, offering a sustainable alternative to traditional metal-catalyzed methods. This advancement is particularly relevant for the production of chiral intermediates used in CNS-targeting pharmaceuticals.
Structural-activity relationship (SAR) studies have revealed that the chloro and methyl substituents on the aromatic ring of 1314904-19-2 contribute significantly to its molecular interactions with biological targets. Computational docking simulations published in Bioorganic & Medicinal Chemistry Letters (2024) show that derivatives of this compound exhibit promising binding affinities to γ-aminobutyric acid (GABA) receptors, suggesting potential applications in neurological disorder therapeutics.
The compound's metabolic stability was evaluated in recent pharmacokinetic studies. Data from in vitro hepatic microsome assays indicate that 1-(3-chloro-2-methylphenyl)ethan-1-ol demonstrates favorable metabolic profiles across multiple species, with half-lives exceeding 120 minutes in human liver microsomes. These findings, reported in Xenobiotica (2023), support its potential as a scaffold for prodrug development.
Industrial applications have also progressed, with several patent filings in 2024 describing continuous flow processes for the large-scale production of 1314904-19-2 derivatives. These technological advancements address previous challenges in yield optimization and purification, making kilogram-scale synthesis commercially viable for preclinical development.
Emerging research directions include the exploration of 1-(3-chloro-2-methylphenyl)ethan-1-ol as a precursor for PET radiotracer development. Preliminary results from a multicenter study presented at the 2024 Society of Nuclear Medicine Annual Meeting showed promising labeling efficiency with fluorine-18, opening new possibilities for neuroimaging applications.
In conclusion, recent advancements position 1314904-19-2 as a versatile chemical entity with growing importance in pharmaceutical development. Ongoing research continues to uncover new synthetic methodologies and biological applications for this compound, warranting close monitoring of future developments in this area.
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